

# (S)-(+)-Ibuprofen-d3 physical and chemical properties

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## Compound of Interest

Compound Name: (S)-(+)-Ibuprofen-d3

Cat. No.: B1507591

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## An In-depth Technical Guide to (S)-(+)-Ibuprofen-d3

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(S)-(+)-Ibuprofen-d3** is the deuterated form of the S-enantiomer of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The S-enantiomer is the more pharmacologically active form of ibuprofen.[1][2] Isotopic labeling with deuterium (d3) at the alpha-methyl group of the propionic acid moiety provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays. This guide provides a comprehensive overview of the physical and chemical properties of **(S)-(+)-Ibuprofen-d3**, its mechanism of action, and representative experimental protocols.

### Physical and Chemical Properties

**(S)-(+)-Ibuprofen-d3** shares nearly identical physical and chemical properties with its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of three deuterium atoms.

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>15</sub> D <sub>3</sub> O <sub>2</sub>	[3]
Molecular Weight	209.3 g/mol	[3][4]
CAS Number	1329643-44-8	[5]
Appearance	White to Pale Beige Solid	
Melting Point	69-71 °C (for racemic-d3)	
Boiling Point	319.6 ± 11.0 °C at 760 mmHg (Predicted)	
Solubility	Soluble in Methanol, Acetonitrile, Chloroform, DMSO, and Ethanol.[3][6]	[3][6]
Isotopic Purity	≥95 atom % D	

## Spectroscopic Data

The spectroscopic data for **(S)-(+)-Ibuprofen-d3** is largely comparable to that of (S)-(+)-Ibuprofen. The key differences are observable in the mass spectrum, due to the mass shift of +3, and in the <sup>1</sup>H and <sup>13</sup>C NMR spectra at the site of deuteration.

## Mass Spectrometry

**(S)-(+)-Ibuprofen-d3** is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of ibuprofen in biological matrices.

Technique	Ion Transition (m/z)	Reference(s)
LC-MS/MS (Negative Ion Mode)	208.1 → 163.9	[7]
LC-MS/MS (Negative Ion Mode)	208 → 164	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(S)-(+)-Ibuprofen-d3**, based on the known spectra of non-deuterated ibuprofen. The most significant difference in the  $^1\text{H}$  NMR spectrum is the absence of the doublet corresponding to the  $\alpha$ -methyl protons. In the  $^{13}\text{C}$  NMR spectrum, the signal for the deuterated methyl carbon will appear as a triplet due to C-D coupling.

$^1\text{H}$  NMR ( $\text{CDCl}_3$ , 300 MHz):  $\delta$  7.22 (d, 2H,  $J$  = 8.1 Hz), 7.11 (d, 2H,  $J$  = 8.1 Hz), 3.72 (q, 1H,  $J$  = 7.2 Hz), 2.46 (d, 2H,  $J$  = 7.2 Hz), 1.84 (m, 1H), 0.88 (d, 6H,  $J$  = 6.6 Hz).[8]

$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  181.2 (C=O), 140.8 (C), 137.2 (C), 129.4 (CH), 127.3 (CH), 45.1 (CH), 45.0 ( $\text{CH}_2$ ), 30.2 (CH), 22.4 ( $\text{CH}_3$ ), 18.5 (C- $\text{D}_3$ , triplet).[9][10][11][12][13]

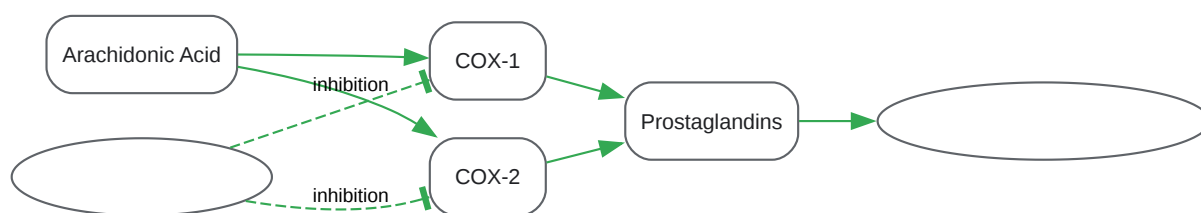
## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **(S)-(+)-Ibuprofen-d3** is expected to be nearly identical to that of (S)-(+)-Ibuprofen. The characteristic absorption bands include:

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Reference(s)
~3000	O-H stretch (carboxylic acid)	[14]
~2954	C-H stretch (aliphatic)	[8]
~1721	C=O stretch (carboxylic acid dimer)	[15]
~1512	C=C stretch (aromatic)	[8]

## Mechanism of Action

(S)-(+)-Ibuprofen, the active enantiomer, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][6]



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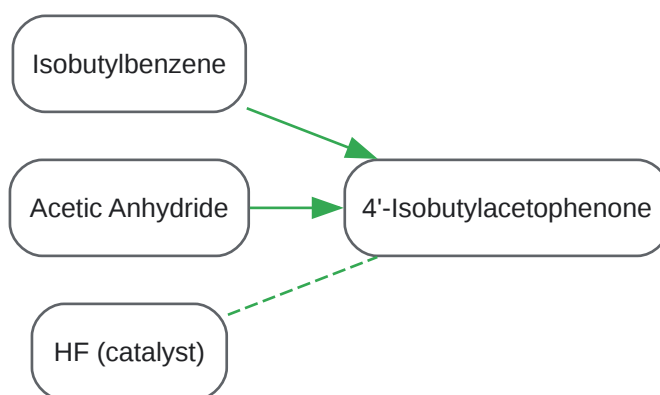
Mechanism of action of **(S)-(+)-Ibuprofen-d3**.

## Experimental Protocols

### Synthesis of **(S)-(+)-Ibuprofen-d3**

A specific, detailed experimental protocol for the synthesis of **(S)-(+)-Ibuprofen-d3** is not readily available in published literature. However, a plausible route involves the synthesis of (S)-(+)-Ibuprofen followed by or incorporating a deuteration step. One common method for ibuprofen synthesis is the BHC process, which is more environmentally friendly than the original Boots synthesis.[16] A representative laboratory-scale synthesis is adapted here, incorporating a hypothetical deuteration step.

#### Step 1: Friedel-Crafts Acylation of Isobutylbenzene



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Workflow for the acylation of isobutylbenzene.

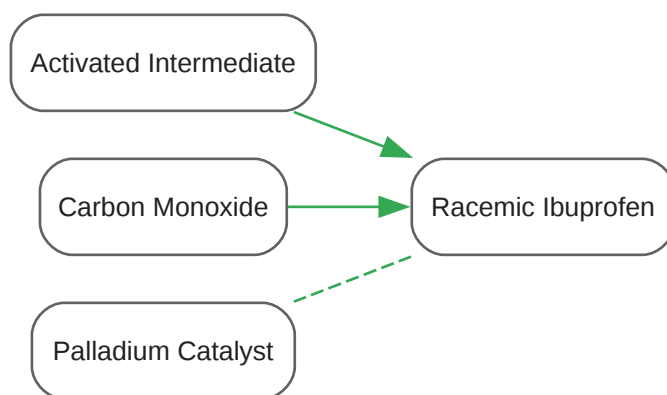
- To a cooled solution of isobutylbenzene, add anhydrous hydrogen fluoride (HF) as both the catalyst and solvent.

- Slowly add acetic anhydride to the mixture.
- Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, the HF can be recovered and recycled. The resulting product is 4'-isobutylacetophenone.[8]

### Step 2: Hydrogenation and Deuteration

This step would involve the hydrogenation of the ketone to an alcohol, followed by a reaction to introduce the deuterated methyl group. A more direct, though hypothetical, approach for deuteration at the alpha-position could involve an enolate formation followed by quenching with a deuterium source. A plausible laboratory synthesis of racemic ibuprofen involves a Grignard reaction.[8]

### Step 3: Carbonylation



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Carbonylation to form racemic ibuprofen.

- The intermediate from the previous step is subjected to carbonylation in the presence of a palladium catalyst.
- This reaction introduces the carboxylic acid moiety, yielding racemic ibuprofen.

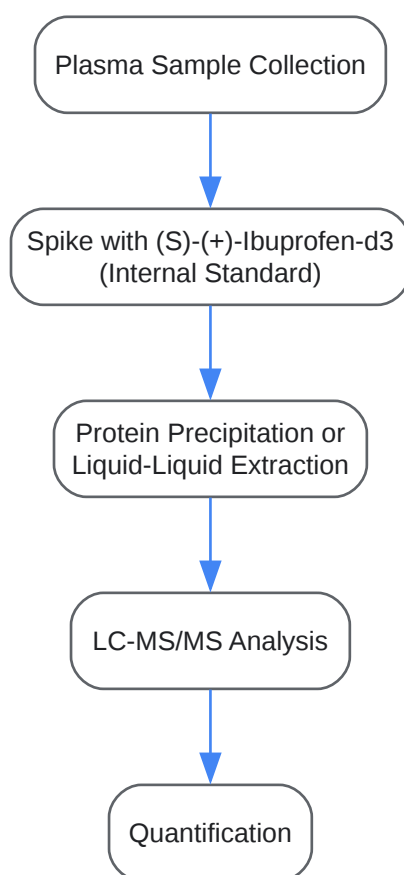
### Step 4: Chiral Resolution and Purification

- The racemic ibuprofen is resolved to isolate the (S)-(+)-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent.
- The resulting (S)-(+)-Ibuprofen is then purified by recrystallization.

Disclaimer: This is a representative synthesis outline. A specific protocol for deuteration would need to be developed and optimized.

## Analytical Method: Quantification in Plasma by LC-MS/MS

The following is a general protocol for the analysis of ibuprofen in a biological matrix using **(S)-(+)-Ibuprofen-d3** as an internal standard.



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Workflow for LC-MS/MS analysis of ibuprofen.

- **Sample Preparation:** To a plasma sample, add a known concentration of **(S)-(+)-Ibuprofen-d3** solution in a suitable solvent like methanol.
- **Extraction:** Perform protein precipitation by adding a solvent such as acetonitrile. Alternatively, a liquid-liquid extraction can be performed. Centrifuge the sample to pellet the precipitated proteins.
- **Analysis:** Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
- **Detection:** Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific mass transitions for ibuprofen and **(S)-(+)-Ibuprofen-d3**.<sup>[7]</sup>
- **Quantification:** Create a calibration curve using known concentrations of ibuprofen. The concentration of ibuprofen in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Conclusion

**(S)-(+)-Ibuprofen-d3** is an essential tool for researchers in drug development and related fields. Its well-defined physical and chemical properties, coupled with its utility in sensitive analytical methods, make it invaluable for detailed pharmacokinetic and metabolic studies of ibuprofen. This guide provides a foundational understanding of this important isotopically labeled compound.

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